4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYZOTXILEQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Structural and Functional Analysis
Core Heterocycle Differences Pyridazine vs. Thienopyrimidine: The target compound’s pyridazine core is structurally distinct from the thieno[3,2-d]pyrimidine in . Thienopyrimidines are well-documented in kinase inhibitors, suggesting the compound may have superior enzyme-targeting efficacy . Pyridazine vs. Pyrazolotriazolopyrimidine: The pyrazolo-triazolo-pyrimidine derivatives in feature fused rings with nitrogen-rich systems, often associated with CNS targets. This contrasts with the pyridazine core, which may favor peripheral targets .
Substituent Effects Morpholine vs. Methanesulfonyl-Piperazine: The target compound’s morpholine group improves solubility compared to the methanesulfonyl-piperazine in . However, the sulfonyl group in ’s compound may enhance hydrogen bonding with kinase active sites . 3-Chlorobenzoyl vs. 4-Chlorophenoxypropyl: The 3-chlorobenzoyl group in the target compound is more electron-withdrawing than the 4-chlorophenoxypropyl substituent in ’s analog. This difference could influence receptor binding kinetics or metabolic stability .
Pharmacological Implications Anti-Inotropic/Antiplatelet Activity: ’s pyridazine analog demonstrates anti-inotropic effects, likely due to calcium channel modulation. The target compound’s 3-chlorobenzoyl group may enhance similar activity via increased lipophilicity and membrane penetration . Kinase Inhibition: ’s thienopyrimidine derivative lacks direct activity data, but its structural similarity to known kinase inhibitors suggests divergent applications compared to pyridazine-based compounds .
Biological Activity
The compound 4-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a pyridazine ring, and a piperazine moiety substituted with a 3-chlorobenzoyl group. The unique combination of these structures contributes to its biological activity and potential as a lead compound in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate enzyme activity or receptor function, leading to alterations in cellular signaling pathways. This modulation can result in various therapeutic effects, particularly in neurological disorders.
Antimicrobial Activity
Research has indicated that derivatives of the piperazine and pyridazine moieties exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains in vitro.
Antitumor Activity
Studies have demonstrated the potential anticancer properties of similar compounds. For example, pyridazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Monoamine Oxidase Inhibition : A study focused on related compounds showed that certain piperazine derivatives were potent inhibitors of monoamine oxidase (MAO), with implications for treating neurodegenerative diseases like Alzheimer's. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on MAO-B specifically .
- Cytotoxicity Assessments : In vitro cytotoxicity studies using fibroblast cell lines revealed that some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for developing safe therapeutic agents .
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | MAO-B Inhibitor | 0.013 | High |
| T3 | MAO-B Inhibitor | 0.039 | High |
| T6 | Cytotoxicity | 120.6 | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
